molecular formula C6H4BrClFN B13970867 2-Bromo-6-chloro-3-fluoroaniline

2-Bromo-6-chloro-3-fluoroaniline

Katalognummer: B13970867
Molekulargewicht: 224.46 g/mol
InChI-Schlüssel: WWLCUBOFUIHLCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-chloro-3-fluoroaniline typically involves multi-step synthesis. One common method starts with 2-fluoroaniline, which undergoes bromination and chlorination reactions. The process can be summarized as follows:

    Bromination: 2-Fluoroaniline is dissolved in sulfuric acid and heated to 180-200°C. Hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.

    Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to increase yield and reduce waste. For example, using anisole as a solvent during the desulfonation step helps reduce the reaction temperature and energy consumption, making the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

2-Bromo-6-chloro-3-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-bromo-6-chloro-3-fluorophenol can be formed.

    Oxidation Products: Oxidation can yield compounds like 2-bromo-6-chloro-3-fluoronitrobenzene.

    Reduction Products: Reduction can produce derivatives like this compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-3-fluoroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-chloro-3-fluoroaniline can be compared with other halogenated anilines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.

Eigenschaften

Molekularformel

C6H4BrClFN

Molekulargewicht

224.46 g/mol

IUPAC-Name

2-bromo-6-chloro-3-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,10H2

InChI-Schlüssel

WWLCUBOFUIHLCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)Br)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.